1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound that belongs to the class of 1,2,3-triazoles, which are known for their unique chemical properties and wide range of applications in various fields. This compound is particularly notable for its potential use in medicinal chemistry, where it has been investigated for its biological activities and therapeutic potential.
Preparation Methods
The synthesis of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step processThis reaction is highly efficient and regioselective, making it a popular choice for synthesizing 1,2,3-triazoles .
In an industrial setting, the synthesis can be scaled up using continuous flow conditions, which offer advantages such as improved safety, better control over reaction parameters, and higher yields. For example, a practical flow synthesis method using copper-on-charcoal as a heterogeneous catalyst has been developed to produce a variety of substituted 1,2,3-triazoles .
Chemical Reactions Analysis
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole ring or the benzyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl position.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is not fully understood, but it is believed to involve the modulation of specific molecular targets and pathways. For instance, in the context of its use as an intermediate in the synthesis of rufinamide, the compound is thought to modulate the activity of sodium channels, prolonging their inactive state and thereby reducing neuronal excitability .
Comparison with Similar Compounds
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide: This compound is structurally similar but has an amide group instead of a carboxylic acid group.
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carbonitrile:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the carboxylic acid group, which can influence its chemical behavior and biological activity.
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]triazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-7-2-1-3-8(12)6(7)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJHWTKDQYKYHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70168080 | |
Record name | CGP-47292 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166196-11-8 | |
Record name | 1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=166196-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CGP-47292 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166196118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CGP-47292 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70168080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CGP-47292 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/266244C47B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid synthesized?
A: This compound is synthesized through a multi-step process. First, 2,6-difluorobenzylhalide (where the halogen can be chlorine, bromine, or iodine) reacts with azide to form 2-(azidomethyl)-1,3-difluorobenzene. This intermediate then reacts with methyl propiolate to produce this compound. []
Q2: Why is understanding the metabolism of Rufinamide important?
A: Understanding Rufinamide's metabolic pathway is crucial for assessing potential drug-drug interactions. Research indicates that human carboxylesterase 1 (hCE1) plays a primary role in Rufinamide hydrolysis. [] This finding is significant as co-administration with drugs that inhibit hCE1 could lead to increased Rufinamide levels in the body.
Q3: Can you explain the interaction between Rufinamide and Valproate?
A: Studies show that Valproate, another antiepileptic drug, and its metabolite Valproyl-CoA, inhibit hCE1 activity. [] This inhibition can reduce the hydrolysis of Rufinamide, potentially leading to elevated Rufinamide levels and altered therapeutic effects when the drugs are co-administered.
Q4: Does the hydrolysis product of Rufinamide, CGP 47292, interact with carboxylesterases?
A: Interestingly, research indicates that CGP 47292, the product of Rufinamide hydrolysis, does not significantly inhibit carboxylesterases. [] This suggests that CGP 47292 is unlikely to contribute to drug-drug interactions involving carboxylesterase activity.
Q5: Does the glucuronide form of CGP 47292 interact with human carboxylesterases?
A: Research indicates that CGP 47292-β-d-glucuronide, the glucuronide form of the Rufinamide hydrolysis product, does not significantly inhibit human carboxylesterases 1 (hCES1) and 2 (hCES2). [, ] This suggests that CGP 47292-β-d-glucuronide is unlikely to contribute to drug-drug interactions involving these enzymes.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.